N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide, commonly known as MBX-2982, is a small molecule drug that has shown potential in treating type 2 diabetes. It is an orally active and highly selective GPR119 agonist, which means that it stimulates the GPR119 receptor in the pancreas, leading to increased insulin secretion and improved glucose control.
Mecanismo De Acción
MBX-2982 works by binding to and activating the GPR119 receptor in the pancreas. This leads to the release of incretin hormones, such as GLP-1 and GIP, which stimulate insulin secretion and improve glucose control. It also promotes the release of other hormones, such as glucagon-like peptide-2 (GLP-2), which have been shown to have beneficial effects on the gastrointestinal tract.
Biochemical and Physiological Effects:
MBX-2982 has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to increase insulin secretion, improve glucose tolerance, and reduce food intake. It also has beneficial effects on lipid metabolism, reducing triglyceride levels and increasing HDL cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBX-2982 has several advantages for lab experiments, including its high selectivity for the GPR119 receptor, its oral bioavailability, and its low risk of hypoglycemia. However, it also has some limitations, such as its relatively short half-life and the need for specialized organic chemistry expertise to synthesize the compound.
Direcciones Futuras
There are several potential future directions for research on MBX-2982. These include exploring its effects on other metabolic pathways, such as lipid metabolism and inflammation, and investigating its potential as a combination therapy with other diabetes drugs. Additionally, further studies are needed to determine the long-term safety and efficacy of the drug in humans.
Métodos De Síntesis
The synthesis of MBX-2982 involves several steps, including the formation of a benzoxazole ring, the introduction of a thiophene ring, and the attachment of a carboxamide group. The process is complex and requires expertise in organic chemistry. The final product is a white crystalline solid that is highly pure and stable.
Aplicaciones Científicas De Investigación
MBX-2982 has been extensively studied in preclinical and clinical trials for its potential to treat type 2 diabetes. It has shown promising results in improving glucose control and reducing HbA1c levels in patients with the disease. In addition, it has been found to have a low risk of hypoglycemia and to be well-tolerated by patients.
Propiedades
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-4-9-16-15(11-12)21-19(23-16)13-5-7-14(8-6-13)20-18(22)17-3-2-10-24-17/h2-11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQANUWLMDYLPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.